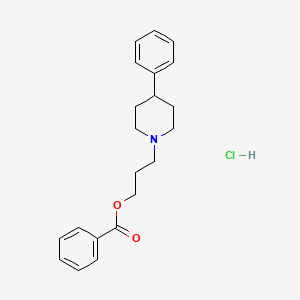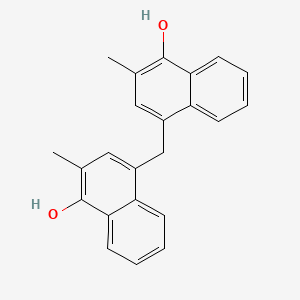
1-Naphthalenol, 4,4'-methylenebis[2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Naphthalenol, 4,4’-methylenebis[2-methyl-: is a complex organic compound with significant applications in various fields It is known for its unique chemical structure, which includes two naphthalenol units connected by a methylene bridge, each substituted with a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalenol, 4,4’-methylenebis[2-methyl- involves several steps. One common method includes the reaction of 2-methyl-1-naphthol with formaldehyde under acidic conditions to form the methylene bridge. The reaction typically requires a catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of more efficient catalysts and purification techniques to isolate the final product.
化学反应分析
Types of Reactions: 1-Naphthalenol, 4,4’-methylenebis[2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups, forming quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Produces naphthoquinones.
Reduction: Yields dihydro derivatives.
Substitution: Results in halogenated or nitrated naphthalenol derivatives.
科学研究应用
1-Naphthalenol, 4,4’-methylenebis[2-methyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions.
作用机制
The mechanism by which 1-Naphthalenol, 4,4’-methylenebis[2-methyl- exerts its effects involves interactions with various molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site, preventing substrate access. The compound’s aromatic structure allows it to interact with DNA, potentially leading to antimicrobial effects by disrupting microbial DNA replication.
相似化合物的比较
2-Naphthalenol: Similar in structure but lacks the methylene bridge.
4-Amino-2-methyl-1-naphthol: Contains an amino group instead of a hydroxyl group.
1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-1,6-dimethyl-4-(1-methylethyl)-: A more saturated version with additional methyl groups.
Uniqueness: 1-Naphthalenol, 4,4’-methylenebis[2-methyl- is unique due to its methylene bridge connecting two naphthalenol units, which imparts distinct chemical properties and reactivity. This structure allows for unique applications in polymer chemistry and potential biological activities not seen in its simpler counterparts.
属性
CAS 编号 |
79576-80-0 |
|---|---|
分子式 |
C23H20O2 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
4-[(4-hydroxy-3-methylnaphthalen-1-yl)methyl]-2-methylnaphthalen-1-ol |
InChI |
InChI=1S/C23H20O2/c1-14-11-16(18-7-3-5-9-20(18)22(14)24)13-17-12-15(2)23(25)21-10-6-4-8-19(17)21/h3-12,24-25H,13H2,1-2H3 |
InChI 键 |
MOJKCNIRHPKUKZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2C(=C1)CC3=CC(=C(C4=CC=CC=C43)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


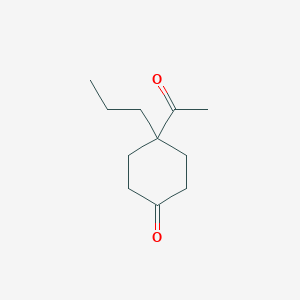
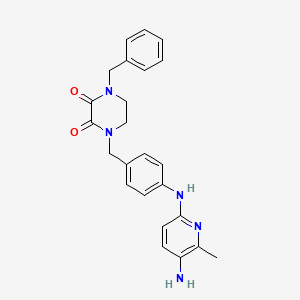
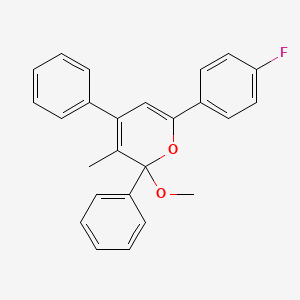
![2,2,7-Trimethyl-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-5-one](/img/structure/B14437991.png)
![methyl 1-[[C-methylsulfanyl-N-(1-pyridin-2-ylethylideneamino)carbonimidoyl]diselanyl]-N-(1-pyridin-2-ylethylideneamino)methanimidothioate](/img/structure/B14437996.png)
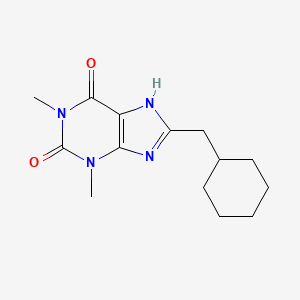
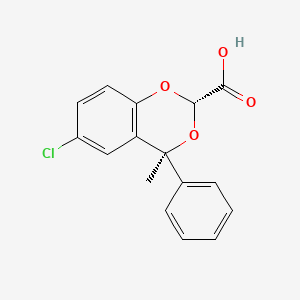
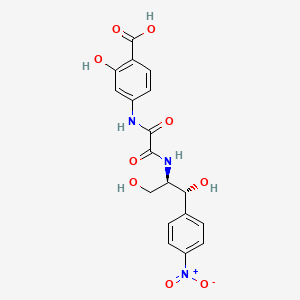
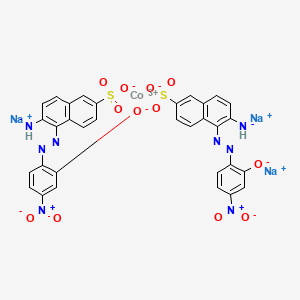
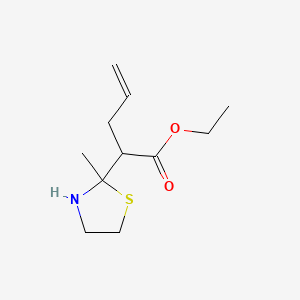
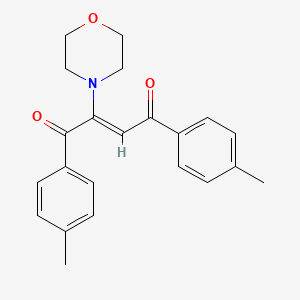

![1-[3-(2-Amino-4-nitroanilino)phenyl]ethan-1-one](/img/structure/B14438066.png)
